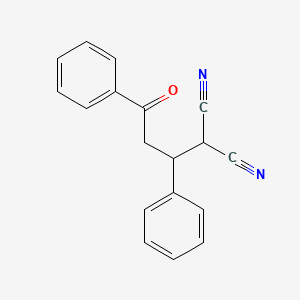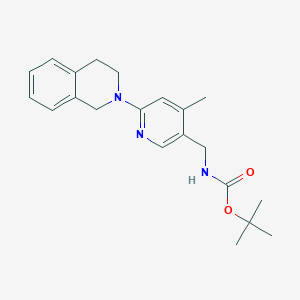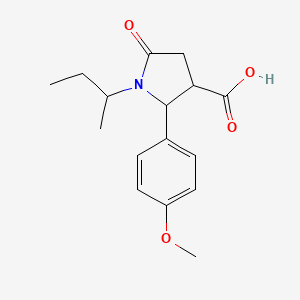![molecular formula C11H13N5O2 B13000982 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13000982.png)
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid is a nitrogen-containing heterocyclic compound.
准备方法
The synthesis of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazolo-pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the pyrrolidine moiety: This step involves the addition of a pyrrolidine derivative to the triazolo-pyrazine core.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium or copper salts . The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound .
科学研究应用
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antibacterial agent, with activity against both Gram-positive and Gram-negative bacteria.
Biological Studies: The compound can be used as a tool in biological studies to investigate the mechanisms of action of triazolo-pyrazine derivatives and their interactions with biological targets.
Material Science: Due to its unique structure, this compound can be used in the development of new materials with specific properties, such as thermal stability or electronic conductivity.
作用机制
The mechanism of action of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, as an antibacterial agent, it may inhibit bacterial enzymes or disrupt bacterial cell membranes . In cancer research, it may inhibit specific kinases or other proteins involved in cell proliferation and survival . The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
相似化合物的比较
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
[1,2,4]triazolo[1,5-a]pyrimidines: These compounds also contain a triazolo ring fused to a nitrogen-containing heterocycle and have shown similar biological activities, including antibacterial and anticancer properties.
Pyrrolopyrazine derivatives: These compounds share the pyrrolidine and pyrazine moieties and have been investigated for their potential as therapeutic agents.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds are structurally similar and have been studied for their antibacterial and other biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research .
属性
分子式 |
C11H13N5O2 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC 名称 |
1-(6-methyltriazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H13N5O2/c1-7-5-16-9(4-12-14-16)10(13-7)15-3-2-8(6-15)11(17)18/h4-5,8H,2-3,6H2,1H3,(H,17,18) |
InChI 键 |
ARTKSCFTPZGABV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN2C(=CN=N2)C(=N1)N3CCC(C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









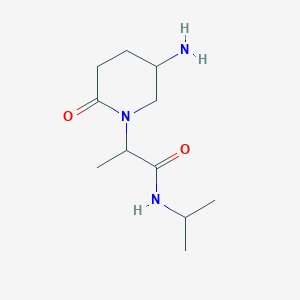
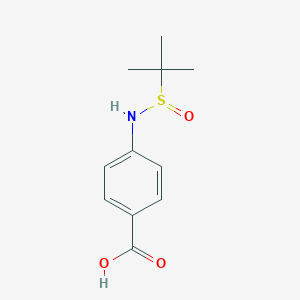

![2',6'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13000959.png)
